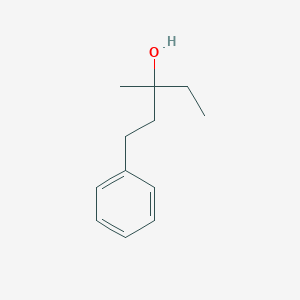

3-Methyl-1-phenyl-3-pentanol

Description

R411 is a non-steroid oral medicine for the treatment of asthma. It is not immunosuppressive, but blocks the activation and recruitment of cells involved in respiratory inflammation. It is a dual-acting competitive integrin antagonist (as compared to previously developed single integrin antagonists or SIAs) that prevents binding of V-CAM1 to either a4b1 or a4b7.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJRTNBCFUOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864266 | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid; Warm, rose-like aroma | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 112.50 °C. @ 0.80 mm Hg | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.965 (20°) | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10415-87-9 | |

| Record name | α-Ethyl-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10415-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylmethylethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PHENYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PK0CX9TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methyl-1-phenyl-3-pentanol: A Technical Guide for Researchers

CAS Number: 10415-87-9

This technical guide provides an in-depth overview of 3-Methyl-1-phenyl-3-pentanol, a molecule with applications in both the fragrance industry and pharmaceutical research. For scientists and professionals in drug development, this compound, also known as R411, is of particular interest due to its activity as a dual antagonist of α4β1 and α4β7 integrins, offering potential therapeutic applications in inflammatory diseases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and formulation.

| Property | Value | Reference |

| CAS Number | 10415-87-9 | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Boiling Point | 274.9 °C at 760 mmHg | [1] |

| Melting Point | 3 °C | [1] |

| Density | 0.959 g/mL | [1] |

| Flash Point | 111.2 °C | [1] |

| Vapor Pressure | 0.00254 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.511 (lit.) | [1] |

| LogP | 2.78020 | [1] |

Synthesis

The primary method for the synthesis of this compound is the Grignard reaction. This classic organometallic reaction allows for the formation of a new carbon-carbon bond, in this case, to create the tertiary alcohol structure.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound from benzylacetone (B32356) and ethylmagnesium bromide.

Materials:

-

Benzylacetone

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Magnesium turnings

-

Ethyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small amount of iodine crystal if necessary. Once the reaction begins, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide.

-

Grignard Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of benzylacetone in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide salt to the desired tertiary alcohol.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound.

Pharmacological Activity: Integrin Antagonism

This compound, under the developmental code R411, has been identified as a dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are cell adhesion molecules that play a crucial role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), R411 can inhibit the inflammatory cascade. This mechanism of action makes it a promising candidate for the treatment of inflammatory diseases like asthma.[1]

Quantitative Pharmacological Data

A phase I clinical trial in healthy volunteers provided the following pharmacokinetic data for R411.

| Parameter | Value |

| Absolute Bioavailability | 27% ± 4% |

| Terminal Half-life | 7.33 ± 2.29 hours |

| Total Clearance | 19.4 ± 7.1 L/h |

| Volume of Distribution | 93.1 ± 36.1 L |

Data represents the active metabolite RO0270608 after oral administration of R411.

While specific IC50 values for R411 are not publicly available, other dual α4β1/α4β7 antagonists have demonstrated potencies in the nanomolar range. For instance, the compound TR14035 blocked the binding of human α4β7 to an 125I-MAdCAM-Ig fusion protein with an IC50 of 0.75 nM.[3][4]

Experimental Protocol: Cell Adhesion Assay

This protocol provides a general framework for a cell-based adhesion assay to evaluate the inhibitory activity of compounds like R411 on integrin-mediated cell adhesion.

Materials:

-

Integrin-expressing cells (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7)

-

Recombinant human VCAM-1 or MAdCAM-1

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

-

Test compound (R411)

-

Plate reader with fluorescence detection

Procedure:

-

Plate Coating: 96-well microplates are coated with a solution of VCAM-1 or MAdCAM-1 in a suitable buffer (e.g., PBS) overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of BSA for 1-2 hours at room temperature.

-

Cell Labeling: The integrin-expressing cells are labeled with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Inhibition Assay: The labeled cells are pre-incubated with various concentrations of the test compound (R411) for a defined period (e.g., 30 minutes) at 37°C.

-

Adhesion: The cell-compound mixture is then added to the ligand-coated and blocked wells of the 96-well plate and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with the assay buffer.

-

Quantification: The fluorescence of the adherent cells is measured using a plate reader.

-

Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways

The antagonism of α4β1 and α4β7 integrins by R411 disrupts downstream signaling pathways that are critical for cell migration, activation, and survival. While the precise signaling cascade modulated by R411 is a subject of ongoing research, the general pathways affected by the inhibition of these integrins are known to involve key signaling molecules such as Focal Adhesion Kinase (FAK) and c-Src.

Caption: Proposed signaling pathway inhibited by R411.

Safety and Toxicology

This compound has been reviewed for its use as a fragrance ingredient. A toxicological and dermatologic review indicated that in a 10% solution, it caused no irritation or sensitization in humans.[5] Further safety data is available in material safety data sheets (MSDS), which should be consulted before handling.[6][7]

Conclusion

This compound is a molecule with dual relevance. In the fragrance industry, it is valued for its aromatic properties. For the pharmaceutical and drug development sectors, its identity as R411, a dual α4β1/α4β7 integrin antagonist, presents a compelling opportunity for the development of novel anti-inflammatory therapies. This guide has provided a comprehensive overview of its chemical properties, synthesis, pharmacological activity, and associated experimental protocols to aid researchers in their exploration of this promising compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Showing Compound this compound (FDB008397) - FooDB [foodb.ca]

- 3. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lilac pentanol, 10415-87-9 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

In-Depth Technical Guide to the Physical Properties of 3-Methyl-1-phenyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-1-phenyl-3-pentanol (CAS No: 10415-87-9). The information is presented for easy reference and includes detailed methodologies for the experimental determination of these properties, catering to the needs of researchers and professionals in drug development and chemical sciences.

Core Physical and Chemical Data

This compound is a tertiary alcohol and an aromatic compound.[1] It is recognized for its use as a fragrance ingredient in a variety of consumer products, including cosmetics, toiletries, and detergents.[2][3] The compound is a colorless to almost colorless clear, oily liquid.[4][5]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for straightforward comparison and use in experimental design.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₂H₁₈O | [4][6][7][8] | |

| Molecular Weight | 178.27 g/mol | [6][8] | |

| Appearance | Colorless to almost colorless clear liquid | Oily liquid | [4][5] |

| Boiling Point | 112-112.5 °C | at 0.8 mmHg | [2][5][6][7][9] |

| 130 °C | at 13 mmHg | [4] | |

| 254 °C | Estimated at atmospheric pressure | [5] | |

| Melting Point | 3 °C | [7] | |

| Density | 0.938 g/mL | at 25 °C | [2][6][7][9] |

| 0.957-0.965 g/mL | at 20 °C | [5] | |

| Refractive Index | n20/D 1.511 | [2][6][7][9] | |

| Flash Point | 113 °C (235.4 °F) | Closed cup | [6] |

| >100 °C (>212 °F) | [5] | ||

| Vapor Pressure | 0.00254 mmHg | at 25 °C | [7][10] |

| Solubility | Almost insoluble in water | Soluble in alcohol and oils | [2] |

| 0.23 g/L | Predicted | [1] | |

| CAS Number | 10415-87-9 | [1][2][4][5][6][7][8][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are generalized and can be adapted based on specific laboratory equipment and conditions.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method, often utilizing a Thiele tube or a melting point apparatus.

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer and heated in an oil bath (like a Thiele tube) or an aluminum block.

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor is escaping.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Density Measurement

The density of a liquid can be determined by measuring its mass and volume. A common laboratory method involves using a pycnometer or simply a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

-

An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is typically measured using a refractometer, such as an Abbe refractometer.

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index value is then read from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Biological Activity and Signaling Pathway

Interestingly, this compound is also known as R411, a non-steroidal oral medicine investigated for the treatment of asthma. It functions as a dual-acting competitive integrin antagonist. Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling.

The mechanism of action for R411 involves blocking the activation and recruitment of cells involved in respiratory inflammation. Specifically, it prevents the binding of Vascular Cell Adhesion Molecule 1 (VCAM-1) to the integrins α4β1 and α4β7 on the surface of leukocytes. This inhibition of cell adhesion is a key therapeutic target in inflammatory diseases.

Caption: Mechanism of R411 as an Integrin Antagonist.

References

- 1. youtube.com [youtube.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. phillysim.org [phillysim.org]

- 5. thinksrs.com [thinksrs.com]

- 6. mt.com [mt.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. scribd.com [scribd.com]

- 9. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Methyl-1-phenyl-3-pentanol chemical structure and IUPAC name

An In-depth Technical Guide to 3-Methyl-1-phenyl-3-pentanol

Introduction

This compound is an aromatic organic compound classified as a tertiary alcohol and a member of the benzene (B151609) and substituted derivatives class.[1] It is also known by several synonyms, including 1-phenyl-3-methyl-3-pentanol and phenylethyl methyl ethyl carbinol.[2][3] This compound is recognized for its utility as a flavoring agent in the food industry and as a fragrance ingredient in soaps, cosmetics, and detergents, imparting a delicate, warm, rose-like, or peony-like scent.[2][4][5] Beyond its applications in the flavor and fragrance sector, this compound, identified as R411, has been investigated for its pharmacological properties as a non-steroidal, dual-acting competitive integrin antagonist for the potential treatment of asthma.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-methyl-1-phenylpentan-3-ol .[2] It is a tertiary alcohol with a phenyl substituent.[1]

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-methyl-1-phenylpentan-3-ol[2] |

| Synonyms | 1-Phenyl-3-methyl-3-pentanol, R411, Ethylmethylphenethylcarbinol[2] |

| CAS Number | 10415-87-9[6] |

| Molecular Formula | C₁₂H₁₈O[2][6] |

| Molecular Weight | 178.27 g/mol [6] |

| InChI Key | AEJRTNBCFUOSEM-UHFFFAOYSA-N[7] |

| SMILES | CCC(C)(O)CCc1ccccc1 |

Physicochemical Properties

This compound is a colorless liquid and is almost insoluble in water but soluble in alcohol and oils.[4] A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 0.938 g/mL at 25 °C | [8] |

| Boiling Point | 112-112.5 °C at 0.8 mmHg | [8] |

| Refractive Index | n20/D 1.511 | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | 0.23 g/L (Predicted) | [1] |

| logP | 3.45 (Predicted) |[1] |

Experimental Protocols

Synthesis via Grignard Reaction

A common method for the preparation of tertiary alcohols such as this compound is the Grignard reaction.[9][10] This involves the reaction of a Grignard reagent with a ketone. For this specific compound, benzylacetone (B32356) can be reacted with ethylmagnesium chloride.[4]

Materials:

-

Benzylacetone

-

Ethylmagnesium chloride (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as solvent

-

Aqueous acid solution (e.g., dilute HCl or H₂SO₄) for workup

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, prepare ethylmagnesium chloride from ethyl chloride and magnesium turnings in anhydrous diethyl ether.

-

Reaction: Dissolve benzylacetone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: After the addition is complete and the reaction has stirred for a sufficient time, the reaction mixture is carefully poured over a mixture of crushed ice and a weak acid to quench the reaction and dissolve the magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.

Caption: Workflow for the Grignard synthesis of this compound.

Pharmacological Activity and Mechanism of Action

This compound, under the identifier R411, is described as a non-steroid oral medicine for the treatment of asthma.[2] It functions by blocking the activation and recruitment of cells involved in respiratory inflammation.[2]

The mechanism of action involves the competitive antagonism of integrins. Specifically, R411 prevents the binding of Vascular Cell Adhesion Molecule 1 (VCAM-1) to the integrins α4β1 (also known as VLA-4) and α4β7.[2] These integrins are expressed on the surface of leukocytes, and their interaction with VCAM-1 on endothelial cells is a critical step in the process of leukocyte adhesion and transmigration into inflamed tissues. By blocking this interaction, R411 inhibits the inflammatory cascade.

Caption: R411 blocks VCAM-1/Integrin binding, inhibiting leukocyte adhesion.

Spectroscopic Data

Spectroscopic data for this compound are available in public and commercial databases. This includes ¹H NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[3][7] These spectra are essential for the structural elucidation and purity assessment of the compound. For instance, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl chain, and the methyl protons. The mass spectrum provides information on the molecular weight and fragmentation pattern.[3]

Safety and Handling

According to safety data, this compound is classified as a warning-level substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 3: Hazard and Safety Information

| Classification | Code | Description |

|---|---|---|

| Hazard Class | Eye Irrit. 2 | Causes serious eye irritation |

| Skin Irrit. 2 | Causes skin irritation | |

| STOT SE 3 | May cause respiratory irritation | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Eyeshields, Gloves, Respirator filter type ABEK (EN14387) | |

Applications

-

Flavor and Fragrance: It is used as a flavoring agent in foods and as a fragrance component in various consumer products due to its pleasant floral and fruity aroma.[2][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined it to have no safety concern at current levels of intake when used as a flavoring agent.[2]

-

Pharmaceutical Research: As R411, it is a lead compound in the development of anti-inflammatory drugs, particularly for respiratory conditions like asthma, due to its mechanism as an integrin antagonist.[2]

-

Organic Synthesis: It serves as a building block or intermediate in the synthesis of other organic molecules.

References

- 1. Showing Compound this compound (FDB008397) - FooDB [foodb.ca]

- 2. 1-Phenyl-3-methyl-3-pentanol | C12H18O | CID 61516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-PHENYL-3-METHYL-3-PENTANOL | 10415-87-9 [chemicalbook.com]

- 5. lilac pentanol, 10415-87-9 [thegoodscentscompany.com]

- 6. scbt.com [scbt.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | CAS#:10415-87-9 | Chemsrc [chemsrc.com]

- 9. Describe how this compound can be prepared from be... | Study Prep in Pearson+ [pearson.com]

- 10. 3-METHYL-3-PENTANOL - Ataman Kimya [atamanchemicals.com]

Spectroscopic and Synthetic Profile of 3-Methyl-1-phenyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-Methyl-1-phenyl-3-pentanol. The information is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 - 7.10 | m | 5H | Ar-H |

| 2.80 - 2.60 | m | 2H | Ph-CH₂ -CH₂ |

| 1.90 - 1.70 | m | 2H | Ph-CH₂-CH₂ |

| 1.50 | q | 2H | -CH₂-CH₃ |

| 1.45 | s | 1H | -OH |

| 1.15 | s | 3H | -C(CH₃ )(OH)- |

| 0.88 | t | 3H | -CH₂-CH₃ |

Solvent: CCl₄. Instrument: Varian A-60.[1]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.4 | Ar-C (quaternary) |

| 128.3 | Ar-C H |

| 128.3 | Ar-C H |

| 125.7 | Ar-C H |

| 74.8 | -C (OH)- |

| 41.9 | Ph-C H₂- |

| 34.0 | -C H₂-CH₃ |

| 30.1 | Ph-CH₂-C H₂- |

| 24.1 | -C(C H₃)(OH)- |

| 8.1 | -CH₂-C H₃ |

Source: Aldrich Chemical Company, Inc.[2][3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3600 - 3200 | O-H stretch (alcohol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| 1150 | C-O stretch (tertiary alcohol) |

| 750, 700 | C-H bend (monosubstituted benzene) |

Technique: Capillary Cell: Neat.[2]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | < 5 | [M]⁺ (Molecular Ion) |

| 160 | 29.48 | [M - H₂O]⁺ |

| 149 | 14.38 | [M - C₂H₅]⁺ |

| 131 | 37.92 | [M - H₂O - C₂H₅]⁺ |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | 61.32 | [C₄H₉O]⁺ |

Technique: GC-MS (EI). Instrument: HITACHI M-80B.[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from 1-phenyl-2-propanone and ethyl magnesium bromide.

Materials and Equipment:

-

1-phenyl-2-propanone

-

Ethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser with drying tube (CaCl₂)

-

Separatory funnel

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Step 1: Preparation of the Grignard Reagent (Ethyl Magnesium Bromide)

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a CaCl₂ drying tube), a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent, ethyl magnesium bromide.

Step 2: Reaction with 1-phenyl-2-propanone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-phenyl-2-propanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-phenyl-2-propanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum.[4][5]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.[6][7] Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the sample directly on the ATR crystal.[8]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean KBr plates or the empty ATR crystal and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9][10]

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer will ionize the molecules (typically by electron ionization, EI) and separate the resulting ions based on their mass-to-charge ratio.[11]

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (if present) and the major fragmentation peaks. Propose fragmentation patterns to explain the observed peaks, which helps to confirm the structure of the compound.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for using the described spectroscopic techniques to determine the structure of an unknown organic compound like this compound.

Caption: Workflow for Structural Elucidation.

References

- 1. Describe how this compound can be prepared from be... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Sample preparation GC-MS [scioninstruments.com]

- 11. memphis.edu [memphis.edu]

Technical Guide: Synthesis of 3-Methyl-1-phenyl-3-pentanol from Benzylacetone via Grignard Reaction

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview for the synthesis of the tertiary alcohol, 3-methyl-1-phenyl-3-pentanol, from the ketone precursor, benzylacetone (B32356). The core of this synthesis is the Grignard reaction, a robust and fundamental carbon-carbon bond-forming method. This guide includes detailed physical and chemical properties of the key compounds, a representative experimental protocol, and a visual depiction of the chemical transformation.

Introduction

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with wide applications in the development of pharmaceuticals, fragrances, and other fine chemicals.[1] The Grignard reaction is a powerful and versatile method for this purpose, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2]

This guide details the synthesis of this compound, a tertiary alcohol, starting from benzylacetone (also known as 4-phenyl-2-butanone). The reaction proceeds via the nucleophilic attack of ethylmagnesium bromide on the carbonyl carbon of benzylacetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product. This transformation is a classic example of a Grignard addition to a ketone, providing a straightforward route to a more complex molecular architecture.[1][2]

Quantitative Data Summary

The physical and chemical properties of the primary reactant and the final product are summarized below for reference.

Table 1: Properties of Starting Material: Benzylacetone (4-Phenyl-2-butanone)

| Property | Value | Reference(s) |

| CAS Number | 2550-26-7 | [3][4] |

| Molecular Formula | C₁₀H₁₂O | [4][5] |

| Molar Mass | 148.205 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 0.989 g/mL at 25 °C | [5][6] |

| Boiling Point | 235 °C | [3][4][5] |

| Melting Point | -13 °C | [4][5] |

| Flash Point | 98 °C | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3][7] |

Table 2: Properties of Product: this compound

| Property | Value | Reference(s) |

| CAS Number | 10415-87-9 | [8] |

| Molecular Formula | C₁₂H₁₈O | [9] |

| Molar Mass | 178.27 g/mol | [8][9] |

| Appearance | Colorless liquid | [1] |

| Density | 0.938 g/mL at 25 °C | [1][8] |

| Boiling Point | 112-112.5 °C at 0.8 mmHg | [1][8] |

| Refractive Index | n20/D 1.511 | [1][8] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1] |

Reaction Pathway

The synthesis involves a two-step process: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Disclaimer: The following is a representative protocol adapted from a general procedure for the reaction of a ketone with ethylmagnesium bromide.[2] It should be performed by trained personnel with appropriate safety precautions in a certified fume hood.

4.1 Materials and Reagents

-

Magnesium turnings

-

Bromoethane (B45996) (Ethyl bromide)

-

Benzylacetone (4-Phenyl-2-butanone)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2 Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice-water bath

-

Standard glassware for extraction and purification (separatory funnel, flasks, etc.)

-

Rotary evaporator

4.3 Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a flame- or oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (N₂ or Ar).

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under the inert atmosphere to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If it does not start, gentle warming may be required.

-

Formation: Once the reaction is initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzylacetone

-

Preparation: In a separate flask, dissolve benzylacetone (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Add the benzylacetone solution dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine all organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[1][8]

Workflow Overview

The logical flow of the experimental procedure is outlined below.

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. 1-PHENYL-3-METHYL-3-PENTANOL | 10415-87-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Benzylacetone - Wikipedia [en.wikipedia.org]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Benzylacetone - Sciencemadness Wiki [sciencemadness.org]

- 8. 3-甲基-1-苯基-3-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

An In-Depth Technical Guide to the Grignard Reaction for Tertiary Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction stands as a cornerstone in organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This technical guide provides an in-depth exploration of the Grignard reaction specifically for the synthesis of tertiary alcohols, a critical functional group in many pharmaceutical and fine chemical applications.

Core Principles and Reaction Mechanisms

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group. For the synthesis of tertiary alcohols, ketones and esters are the primary carbonyl substrates.

Synthesis from Ketones

The reaction of a Grignard reagent with a ketone is a direct and efficient route to tertiary alcohols. The mechanism proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the ketone. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[1][2][3]

Caption: Reaction of a Grignard reagent with a ketone.

Synthesis from Esters

The synthesis of tertiary alcohols from esters requires two equivalents of the Grignard reagent. The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone. This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide, which is then protonated to yield the tertiary alcohol.[4][5] A key outcome of this two-step addition is that two of the alkyl/aryl groups on the tertiary alcohol are identical and originate from the Grignard reagent.[4][6]

Caption: Reaction of a Grignard reagent with an ester.

Quantitative Data on Reaction Yields

The yield of tertiary alcohols from Grignard reactions can be influenced by several factors, including the steric hindrance of the reactants, reaction conditions, and the purity of the reagents. Below is a summary of representative yields for the synthesis of various tertiary alcohols.

| Grignard Reagent | Carbonyl Substrate | Tertiary Alcohol Product | Reported Yield (%) |

| Phenylmagnesium bromide | Methyl benzoate (B1203000) | Triphenylmethanol (B194598) | 24.87%[7] |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | 64%[8] |

| n-Butylmagnesium bromide | Acetone | 2-Methyl-2-hexanol | 43%[9] |

| Ethylmagnesium bromide | Diethyl carbonate | 3-Ethyl-3-pentanol | Not specified, but 44g product from 52g starting material suggests a good yield.[10] |

Note: Yields can vary significantly based on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Strict adherence to anhydrous conditions is paramount for the success of any Grignard reaction, as the Grignard reagent is a strong base and will be quenched by protic solvents like water.[11] All glassware should be thoroughly dried, and anhydrous solvents must be used.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Caption: General workflow for tertiary alcohol synthesis.

Detailed Protocol: Synthesis of Triphenylmethanol from Methyl Benzoate and Phenylmagnesium Bromide

This protocol is a representative example of the synthesis of a tertiary alcohol from an ester.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl benzoate

-

10% Sulfuric acid

-

Sodium sulfate (B86663) (anhydrous)

-

Petroleum ether (for purification)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Apparatus for vacuum filtration

-

Apparatus for recrystallization

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with a drying tube.

-

Place the magnesium turnings in the flask.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The initiation is indicated by the appearance of cloudiness and gentle boiling of the ether.[11]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[12]

-

-

Reaction with Methyl Benzoate:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of methyl benzoate in anhydrous diethyl ether.

-

Slowly add the methyl benzoate solution dropwise to the stirred Grignard reagent.[13] A white precipitate may form during the addition.[11]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[12]

-

-

Workup and Isolation:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid to quench the reaction and protonate the alkoxide.[11]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The primary impurity is often biphenyl, which can be removed by recrystallization from a suitable solvent system, such as petroleum ether, in which triphenylmethanol is less soluble.[11]

-

-

Characterization:

-

Determine the yield of the purified triphenylmethanol.

-

Characterize the product by measuring its melting point and obtaining its IR and NMR spectra.

-

Conclusion

The Grignard reaction remains an indispensable tool for the synthesis of tertiary alcohols in both academic and industrial settings. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for achieving high yields of the desired products. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this important transformation.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. odinity.com [odinity.com]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. amherst.edu [amherst.edu]

- 12. benchchem.com [benchchem.com]

- 13. theochem.mercer.edu [theochem.mercer.edu]

The Versatility of Aryl Alkyl Alcohols: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Aryl alkyl alcohols, a class of organic compounds characterized by a hydroxyl group attached to an alkyl chain which is bonded to an aromatic ring, are pivotal synthons and bioactive molecules in modern chemical and pharmaceutical research. Their unique structural features allow for a diverse range of applications, from serving as chiral building blocks in asymmetric synthesis to exhibiting potent antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core applications of aryl alkyl alcohols, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Medicinal Chemistry

Aryl alkyl alcohols and their derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities. They serve as key intermediates in the synthesis of numerous pharmaceuticals and often form the pharmacophore of bioactive molecules.

Antimicrobial and Anti-inflammatory Activity

Certain aryl alkyl alcohols have demonstrated notable efficacy as antimicrobial and anti-inflammatory agents. The substitution pattern on the aromatic ring and the nature of the alkyl chain play a crucial role in determining their potency.

Table 1: Antimicrobial Activity of Selected Aryl Alkyl Alcohols

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzyl alcohol | Staphylococcus aureus | 3.13 µg/mL | [1] |

| Benzyl alcohol | Escherichia coli | 2000 µg/mL | [2] |

| Benzyl alcohol | Pseudomonas aeruginosa | 2000 µg/mL | [2] |

| Benzyl alcohol | Candida albicans | 2500 µg/mL | [2] |

| Benzyl alcohol | Aspergillus niger | 5000 µg/mL | [2] |

| 4-Chlorobenzyl alcohol | Staphylococcus aureus | 1 mg/mL | [3] |

| 4-Bromobenzyl alcohol | Staphylococcus aureus | 2 mg/mL | [3] |

| 4-Nitrobenzyl alcohol | Staphylococcus aureus | 4 mg/mL | [3] |

| 3,4-Dichlorobenzyl alcohol | Candida albicans | 0.25 mg/mL | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [1][4][5]

This protocol outlines the standardized broth microdilution method for determining the MIC of an aryl alkyl alcohol against a specific bacterial or fungal strain.

1. Preparation of Antimicrobial Stock Solution:

-

Dissolve the aryl alkyl alcohol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

2. Serial Dilutions:

-

In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the stock solution using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The final volume in each well should be 100 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

3. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.

4. Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control (broth + inoculum, no antimicrobial) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the aryl alkyl alcohol that completely inhibits visible growth of the microorganism.

Applications in Organic Synthesis

The structural versatility of aryl alkyl alcohols makes them indispensable tools in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry.

Chiral Auxiliaries and Asymmetric Synthesis

Optically active aryl alkyl alcohols are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[6][7] They can be temporarily incorporated into a prochiral substrate, direct a diastereoselective transformation, and then be removed and potentially recovered.

Table 2: Asymmetric Synthesis using Aryl Alkyl Alcohol Derivatives as Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrate | Product Yield | Diastereomeric/Enantiomeric Excess | Reference |

| (R)-1,1'-Binaphthyl-2,2'-diol (BINOL) derivative | Ene reaction | Glyoxylic acid ester | Low (29%) | 64% ee | [6] |

| trans-2-Phenylcyclohexanol | Ene reaction | Glyoxylate | High | 10:1 dr | [6] |

| Pseudoephedrine | Alkylation | Carboxylic acid amide | High | >95% de | [6] |

Experimental Workflow: Chiral Auxiliary-Mediated Aldol (B89426) Reaction

Caption: Workflow for a chiral auxiliary-mediated aldol reaction.

Synthesis of Aryl Alkyl Ethers

Aryl alkyl ethers are important structural motifs in many natural products and pharmaceuticals. The Ullmann condensation and Williamson ether synthesis are two classical methods for their preparation, often utilizing aryl alkyl alcohols or their corresponding alkoxides.[8][9][10]

Table 3: Synthesis of Aryl Alkyl Ethers

| Reaction | Aryl Halide | Alcohol | Catalyst/Base | Solvent | Yield | Reference |

| Ullmann Condensation | Iodobenzene | Methanol | CuI / K₂CO₃ | N/A | 85% | [11] |

| Ullmann Condensation | 4-Chloronitrobenzene | Phenol | Cu / KOH | N/A | High | [9] |

| Williamson Synthesis | Benzyl bromide | Ethanol | NaH | THF | High | [12] |

| Williamson Synthesis | Methyl iodide | Phenol | K₂CO₃ | Acetone | High | [12] |

Experimental Protocol: Ullmann Condensation for Aryl Alkyl Ether Synthesis [8][9]

This protocol describes a general procedure for the copper-catalyzed synthesis of an aryl alkyl ether from an aryl halide and an alcohol.

1. Materials:

-

Aryl halide (1.0 mmol)

-

Alcohol (1.2 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling polar solvent

2. Reaction Setup:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, alcohol, CuI, and K₂CO₃.

-

Add the anhydrous solvent.

3. Reaction Conditions:

-

Heat the reaction mixture to a high temperature (typically 100-210°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl alkyl ether.

Asymmetric Reduction of Ketones

Chiral aryl alkyl alcohols are valuable products in themselves and are often synthesized via the asymmetric reduction of the corresponding prochiral ketones. This transformation is a cornerstone of asymmetric synthesis.

Table 4: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

| Catalyst Precursor | Ligand | Hydrogen Donor | Product | Enantiomeric Excess (ee) | Reference |

| [RuCl₂(p-cymene)]₂ | (1R,2S)-aminoindanol | 2-propanol | (R)-1-phenylethanol | High | [13] |

| [RhCl₂(Cp*)]₂ | (1R,2S)-aminoindanol | 2-propanol | (R)-1-phenylethanol | High | [13] |

| Ru-TsDPEN complex | TsDPEN | Formic acid/triethylamine | (R)-1-phenylethanol | High | [14] |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [13][14][15]

This protocol provides a general method for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) using a ruthenium catalyst.

1. Materials:

-

Acetophenone (1.0 mmol)

-

[RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%)

-

Chiral ligand (e.g., (1R,2S)-aminoindanol, 0.0055 mmol)

-

Isopropanol (hydrogen donor and solvent)

-

Base (e.g., KOH, 0.05 mmol)

2. Catalyst Formation:

-

In a reaction vessel under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in isopropanol.

-

Stir the mixture at room temperature for a specified time to allow for catalyst formation.

3. Reduction Reaction:

-

Add the base to the catalyst solution, followed by the acetophenone.

-

Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir.

-

Monitor the reaction progress by GC or HPLC.

4. Work-up and Analysis:

-

Upon completion, cool the reaction to room temperature and quench with a dilute acid solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product if necessary.

-

Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC analysis.

Potential Role in Modulating Signaling Pathways

While the direct interaction of simple aryl alkyl alcohols with specific signaling pathways is an area of ongoing research, their structural similarity to known ligands of the Aryl Hydrocarbon Receptor (AhR) suggests a potential for modulation. The AhR is a ligand-activated transcription factor involved in cellular responses to environmental stimuli and plays a role in metabolism and immune function.[16][17][18][19]

Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: A potential mechanism for Aryl Hydrocarbon Receptor (AhR) activation.

Applications in Materials Science

Aryl alkyl alcohols, particularly those with polymerizable functional groups like allyl alcohols, are valuable monomers in the synthesis of functional polymers. These polymers find applications in coatings, adhesives, and as crosslinking agents.[20][21]

Experimental Workflow: Free Radical Polymerization of an Allyl Alcohol

Caption: Simplified workflow of free radical polymerization.

Conclusion

Aryl alkyl alcohols represent a versatile and highly valuable class of compounds with broad applicability in scientific research. From their role as potent therapeutic agents and chiral synthons in medicinal chemistry to their use as foundational monomers in materials science, their importance cannot be overstated. The experimental protocols and quantitative data presented in this guide are intended to provide researchers with a solid foundation for exploring and exploiting the rich chemistry of aryl alkyl alcohols in their own investigations. Further research into their mechanisms of action and the development of novel applications will undoubtedly continue to expand the significance of this remarkable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. phexcom.com [phexcom.com]

- 3. dovepress.com [dovepress.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN104529756A - Aryl alkyl alcohol polyoxyethylene ether carboxylate and preparation and application thereof - Google Patents [patents.google.com]

- 21. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Biological Activity of 3-Methyl-1-phenyl-3-pentanol as an Integrin Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no direct scientific evidence published to suggest that 3-Methyl-1-phenyl-3-pentanol possesses biological activity as an integrin antagonist. This document, therefore, serves as a hypothetical technical guide proposing a research framework to investigate this potential activity. The experimental data presented herein is illustrative and not based on factual findings for this specific compound.

Introduction to Integrins and Their Role in Disease

Integrins are a family of transmembrane heterodimeric glycoproteins, composed of α and β subunits, that function as the primary mediators of cell-extracellular matrix (ECM) and cell-cell interactions.[1][2][3] These receptors play a pivotal role in a multitude of cellular processes, including adhesion, migration, proliferation, differentiation, and survival.[4][5][6] The signaling mediated by integrins is bidirectional; "outside-in" signaling is initiated by ligand binding to the extracellular domain, which triggers intracellular signaling cascades, while "inside-out" signaling involves intracellular signals that modulate the affinity of the integrin for its ligand.[2]

Dysregulation of integrin expression and function is implicated in various pathological conditions, most notably cancer.[1][4][7] In tumorigenesis, integrins contribute to virtually every stage of cancer progression, from primary tumor growth and angiogenesis to invasion and metastasis.[2][5] For instance, specific integrins like αvβ3 are often overexpressed in various cancer types and are associated with poor prognosis.[1][8] This makes integrins attractive therapeutic targets for the development of novel anti-cancer agents.

Hypothetical Investigation of this compound as an Integrin Antagonist

This section outlines a proposed research plan to evaluate the potential of this compound as an integrin antagonist.

Rationale for Investigation

While no direct evidence links this compound to integrin antagonism, its structural features, including a phenyl group and a tertiary alcohol, could hypothetically allow it to interact with the ligand-binding pocket of certain integrins. Small molecules with similar structural motifs have been explored as antagonists for various receptors. A systematic investigation is warranted to determine if this compound exhibits any affinity for and functional effect on integrin activity.

Proposed Experimental Workflow

The following workflow is proposed to screen and characterize the potential integrin antagonist activity of this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from the proposed experiments if this compound were an effective integrin antagonist.

Table 1: Hypothetical Binding Affinity of this compound to a Panel of RGD-binding Integrins

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 15.2 |

| αvβ5 | 89.7 |

| α5β1 | > 10,000 |

| αIIbβ3 | > 10,000 |

Table 2: Hypothetical Functional Activity of this compound in Cell-Based Assays

| Assay | Cell Line | Endpoint | EC50 (nM) |

| Cell Adhesion to Vitronectin | U87MG (glioblastoma) | Inhibition of Adhesion | 25.8 |

| Cell Migration | HUVEC (endothelial) | Inhibition of Migration | 42.1 |

| Cell Proliferation | A375 (melanoma) | Inhibition of Proliferation | 150.3 |

Detailed Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Grignard reaction.[9]

Materials:

-

Ethylmagnesium chloride (or bromide) in a suitable ether solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Add ethylmagnesium chloride solution to the flask under a nitrogen atmosphere.

-

Dissolve benzylacetone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the benzylacetone solution dropwise to the Grignard reagent with stirring at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

ELISA-based Integrin Binding Assay

This protocol is adapted from a general method for assessing ligand binding to purified integrins.[10]

Materials:

-

Purified recombinant human integrins (e.g., αvβ3, αvβ5, α5β1)

-

Integrin ligand (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1)

-

96-well ELISA plates

-

Bovine Serum Albumin (BSA)

-

Primary antibody specific to the integrin subunit

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound

Procedure:

-

Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL vitronectin) overnight at 4 °C.

-

Wash the wells three times with wash buffer.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-